2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the chromene family, which is known for its wide range of biological activities, including anticancer, antimicrobial, and antitubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, often under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied, such as using reusable catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically occur under mild to moderate conditions, often requiring heating or the use of a catalyst .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenyl-4H-chromene-3-carbonitrile
- 2-Amino-3-cyano-4H-chromene
- 4H-chromeno[2,3-d]pyrimidine derivatives
Uniqueness
What sets 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile apart from similar compounds is its unique structural features, such as the presence of a phenyl group at the 4-position and a cyano group at the 3-position. These features contribute to its enhanced biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
70382-87-5 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-9,18H,10-11,22H2 |
InChI Key |
XJCLJTWZBOPFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)OC(=C(C2C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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